molecular formula C12H16N2O3 B7438004 N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide

N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide

Katalognummer B7438004
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: CXYCNKIVXXZGDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide, commonly known as HET0016, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which is involved in the regulation of various physiological and pathological processes.

Wirkmechanismus

HET0016 is a potent and selective inhibitor of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis. N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide is a biologically active lipid mediator that plays a role in the regulation of various physiological and pathological processes, including blood pressure regulation, vascular tone, and angiogenesis. HET0016 inhibits the enzymatic activity of cytochrome P450 4A (CYP4A), which is responsible for the synthesis of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide. By inhibiting N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis, HET0016 modulates the activity of various signaling pathways, including the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.
Biochemical and physiological effects:
HET0016 has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure, improve pulmonary function, and inhibit tumor growth. HET0016 has also been shown to inhibit endothelial cell migration and proliferation and smooth muscle cell proliferation. HET0016 has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR2. HET0016 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).

Vorteile Und Einschränkungen Für Laborexperimente

HET0016 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis inhibition. This allows for specific targeting of the N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide pathway and minimizes off-target effects. Another advantage is its ability to inhibit various pathological processes, including inflammation, angiogenesis, and tumor growth. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to cause liver damage in some animal models.

Zukünftige Richtungen

There are several future directions for the study of HET0016. One direction is the development of more potent and selective inhibitors of N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide synthesis. Another direction is the investigation of the role of HET0016 in other pathological processes, such as neurodegenerative diseases and diabetes. Additionally, the combination of HET0016 with other therapies, such as chemotherapy or radiation therapy, could be explored for its potential synergistic effects. Finally, the development of more effective delivery systems for HET0016 could improve its therapeutic potential.

Synthesemethoden

The synthesis of HET0016 involves several steps, including the preparation of the starting materials and the reaction of those materials to form the final product. The synthesis of HET0016 was first reported by Roman et al. in 2005. The starting materials, 2-(2-chloroethoxy)ethanol and 5-methyl-4-oxo-1H-pyridine-3-carboxylic acid, were reacted with cyclopropylamine to form the intermediate, N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide. The intermediate was then purified by column chromatography to obtain the final product, HET0016.

Wissenschaftliche Forschungsanwendungen

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. HET0016 has been studied in animal models of hypertension, pulmonary hypertension, stroke, and cancer. In these studies, HET0016 has been shown to reduce blood pressure, improve pulmonary function, and inhibit tumor growth. HET0016 has also been studied in vitro for its effects on endothelial cells, smooth muscle cells, and cancer cells.

Eigenschaften

IUPAC Name

N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-6-13-7-9(10(8)16)11(17)14-12(2-3-12)4-5-15/h6-7,15H,2-5H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYCNKIVXXZGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C(C1=O)C(=O)NC2(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.